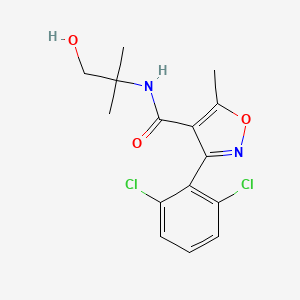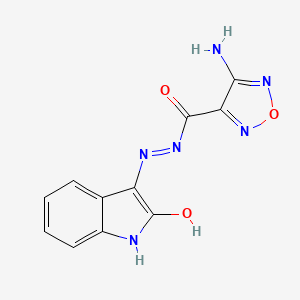
1-(2-furoyl)-4-(3-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furoyl)-4-(3-nitrobenzyl)piperazine, also known as FNBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FNBP is a piperazine derivative that has a furoyl group and a nitrobenzyl group attached to it.
Mecanismo De Acción
The mechanism of action of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, it is believed that the furoyl and nitrobenzyl groups attached to the piperazine ring are responsible for its biological activity. The furoyl group is known to exhibit antitumor activity by inhibiting the growth of cancer cells. The nitrobenzyl group is believed to be responsible for the antibacterial and antifungal properties of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine.
Biochemical and Physiological Effects
1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its broad spectrum of biological activity. It has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. Another advantage is that 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine is relatively easy to synthesize and purify. However, one of the limitations of using 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine.
Direcciones Futuras
There are several future directions for the research on 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine. One area of research is the development of new derivatives of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine at the molecular level. In addition, further studies are needed to determine the potential therapeutic applications of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine in various diseases.
Métodos De Síntesis
The synthesis of 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine involves the reaction of 1-(2-furoyl)piperazine with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has also been investigated for its potential use as an antidepressant and anxiolytic agent. In addition, 1-(2-furoyl)-4-(3-nitrobenzyl)piperazine has been shown to have antioxidant and anti-inflammatory properties.
Propiedades
IUPAC Name |
furan-2-yl-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(15-5-2-10-23-15)18-8-6-17(7-9-18)12-13-3-1-4-14(11-13)19(21)22/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTYMYFWVATDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl[4-(3-nitrobenzyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565230.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5565239.png)
![2-hydroxy-N-{rel-(3R,4S)-1-[(4-methoxy-2-pyridinyl)methyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5565245.png)
![(1S*,5R*)-6-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565259.png)
![2-methyl-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5565261.png)
![4-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5565273.png)
![N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5565274.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5565279.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5565289.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5565290.png)
![2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565295.png)